molecular formula C8H13NO4 B11834146 methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate

methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate

Katalognummer: B11834146
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: FSJSHMNGTSGXQP-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate is an organic compound with significant interest in various fields of chemistry and biochemistry. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the Keck allylation of methyl 3-[(tributylstannyl)methyl]but-3-enoate, followed by subsequent functional group transformations . The reaction conditions often include the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and cyano groups, which can participate in different chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and cyano groups play crucial roles in its reactivity and biological activity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Conclusion

This compound is a compound of significant interest due to its unique structure and versatile applications

Eigenschaften

Molekularformel

C8H13NO4

Molekulargewicht

187.19 g/mol

IUPAC-Name

methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate

InChI

InChI=1S/C8H13NO4/c1-13-8(12)5-7(11)4-6(10)2-3-9/h6-7,10-11H,2,4-5H2,1H3/t6-,7-/m1/s1

InChI-Schlüssel

FSJSHMNGTSGXQP-RNFRBKRXSA-N

Isomerische SMILES

COC(=O)C[C@@H](C[C@@H](CC#N)O)O

Kanonische SMILES

COC(=O)CC(CC(CC#N)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.